1-(3-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H23NO5 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H23NO5/c1-16-6-11-22-21(14-16)25(30)23-24(18-4-3-5-19(29)15-18)28(27(31)26(23)33-22)13-12-17-7-9-20(32-2)10-8-17/h3-11,14-15,24,29H,12-13H2,1-2H3 |
InChI Key |
DOXHEFQFXXKRCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC(=CC=C5)O |
Origin of Product |
United States |
Biological Activity
1-(3-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of chromeno[2,3-c]pyrrole derivatives. This compound has garnered attention due to its potential biological activities, including antioxidant properties and inhibition of key enzymes involved in various diseases.
- Molecular Formula : C25H23NO4
- Molar Mass : 433.52 g/mol
- CAS Number : 609794-66-3
Antioxidant Activity
Research indicates that derivatives of chromeno[2,3-c]pyrrole exhibit significant antioxidant activity. The compound's structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. A study highlighted that specific chromeno[2,3-c]pyrrole compounds demonstrated a high capacity to reduce oxidative damage in cellular models .
Enzyme Inhibition
The compound has been noted for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of the main protease (Mpro) of SARS-CoV-2, which is critical in the replication cycle of the virus. This suggests its utility in antiviral applications . Additionally, compounds within this class have been reported to act as glucokinase activators, which could have implications in diabetes management .
Antimalarial Activity
In vitro studies have demonstrated that certain derivatives of chromeno[2,3-c]pyrrole possess potent antimalarial properties against Plasmodium falciparum. These compounds were effective at low nanomolar concentrations, outperforming traditional antimalarial drugs such as chloroquine .
Case Studies
-
Synthesis and Activity Evaluation :
- A recent study synthesized a library of 1,2-dihydrochromeno[2,3-c]pyrrole derivatives and evaluated their biological activities. Among these compounds, several exhibited significant antioxidant and enzyme-inhibitory activities .
- The synthesis involved a one-pot multicomponent reaction yielding high purity and good yields (43%-86%) for the target compounds .
- Antiviral Potential :
Data Tables
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to 1-(3-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit anticancer properties. The chromeno-pyrrole framework is known to influence cell signaling pathways associated with cancer progression. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms that warrant further investigation.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways positions it as a potential anti-inflammatory agent. Similar compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. Future studies could explore the specific inhibitory effects of this compound on these enzymes.
Neuroprotective Effects
Given the structural similarities with known neuroprotective agents, this compound may also offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease. The hydroxyl group can facilitate interactions with neurotransmitter receptors or inhibit neuroinflammatory processes.
Biological Interaction Studies
Understanding how this compound interacts with biological systems is crucial for its application in medicine. Interaction studies may involve:
- Receptor Binding Assays : To determine affinity for specific receptors.
- Cell Viability Tests : To assess cytotoxicity against various cancer cell lines.
- In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics of the compound in animal models.
Future Research Directions
Given its promising structural attributes and preliminary biological activities, future research should focus on:
- Synthesis Optimization : Developing efficient synthetic routes to produce the compound in larger quantities for extensive testing.
- Mechanistic Studies : Investigating the detailed mechanisms through which this compound exerts its biological effects.
- Clinical Trials : Conducting trials to evaluate efficacy and safety in human populations.
Preparation Methods
Solvent and Temperature Effects
Critical parameters for maximizing yield and purity include:
Acidic conditions (1% acetic acid) accelerate dehydration, closing the pyrrole ring. Elevated temperatures ensure complete conversion of intermediates.
Substituent Compatibility
-
The 3-hydroxyphenyl group tolerates electron-donating substituents without side reactions.
-
4-Methoxy groups on the phenethylamine remain stable under reflux conditions, avoiding demethylation.
-
Methyl groups at position 7 are introduced via pre-functionalized dioxobutanoate esters.
Stepwise Synthesis and Intermediate Characterization
While MCR dominates industrial workflows, laboratory-scale stepwise synthesis provides mechanistic insights:
Intermediate 1: Chromene-3,9-Dione
Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate undergoes base-catalyzed cyclization in ethanol, forming the chromene-dione scaffold. Nuclear magnetic resonance (NMR) confirms regioselectivity at C7-methyl:
Intermediate 2: Pyrrole Ring Closure
Condensation of 3-hydroxybenzaldehyde and 2-(4-methoxyphenyl)ethylamine generates a Schiff base, which reacts with the chromene-dione via Michael addition. Cyclization is confirmed by infrared (IR) spectroscopy:
Scalability and Industrial Adaptations
Crystallization vs. Chromatography
The product precipitates directly from ethanol in 72–86% yield, bypassing column chromatography. This aligns with green chemistry principles, reducing solvent waste.
Purity and Analytical Data
High-performance liquid chromatography (HPLC) reveals >95% purity for batches exceeding 100 g. Mass spectrometry corroborates the molecular ion at m/z 441.5 ([M+H]⁺), matching the theoretical molecular weight.
Comparative Analysis of Alternative Methods
Solid-Phase Synthesis
While unexplored for this specific compound, analogous chromeno-pyrroles have been synthesized on resin supports. However, yields remain inferior (45–60%) to solution-phase MCR.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound is synthesized via multicomponent reactions (MCRs) using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalysts : Lewis acids (e.g., AlCl₃) or palladium catalysts improve cyclization and coupling steps .
- Temperature : Reactions are typically conducted under reflux (80–120°C) to stabilize intermediates .
- Yield optimization : Purification via column chromatography or recrystallization ensures >85% purity. Yields range from 50–75% depending on substituent steric effects .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies characteristic shifts for the chromeno-pyrrole core (e.g., aromatic protons at δ 6.5–8.0 ppm) and substituents (e.g., methoxy groups at δ 3.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Used to confirm purity (>95%) and detect byproducts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 448.519 for analogs) .
Q. What preliminary biological screening assays are recommended for this compound?
- Anticancer activity : MTT assays against human cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values <10 µM indicate potency .
- Anti-inflammatory testing : Inhibition of COX-2 or TNF-α production in macrophage models .
- Antibacterial screens : Disk diffusion assays against Gram-positive pathogens (e.g., S. aureus) .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. chloro groups) impact biological activity and pharmacokinetics?
- Structure-Activity Relationship (SAR) :
- Methoxy groups : Enhance solubility and metabolic stability but may reduce binding affinity to hydrophobic enzyme pockets .
- Chloro substituents : Increase lipophilicity and cytotoxicity but risk hepatotoxicity .
- Case study : Analogs with 4-methoxyphenyl groups show 2-fold higher bioavailability than chloro derivatives in rat models .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Data normalization : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Mechanistic validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity (e.g., MAPK/ERK pathway inhibition) .
- Meta-analysis : Compare IC₅₀ values across >20 analogs to identify outliers caused by assay artifacts .
Q. How can computational modeling predict interaction sites with biological targets?
- Docking studies : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR) or topoisomerase II (PDB ID: 1ZXM). Key interactions include:
- Hydrogen bonding between the 3-hydroxyphenyl group and Arg120 .
- π-π stacking of the chromeno core with hydrophobic enzyme pockets .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess residence time .
Q. What advanced synthetic methods enable diversification of the chromeno-pyrrole scaffold?
- One-pot libraries : Generate 223 derivatives via MCRs by varying aldehydes and amines (e.g., pyridinyl, morpholinyl substituents) .
- Post-synthetic modifications :
- Suzuki coupling : Introduce aryl/heteroaryl groups at position 7 .
- Reductive amination : Add alkylamine chains to enhance blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
